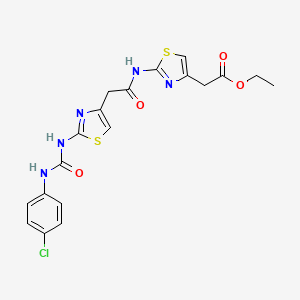

Ethyl 2-(2-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[2-[[2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O4S2/c1-2-29-16(27)8-14-10-30-18(23-14)24-15(26)7-13-9-31-19(22-13)25-17(28)21-12-5-3-11(20)4-6-12/h3-6,9-10H,2,7-8H2,1H3,(H,23,24,26)(H2,21,22,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNOSKFPZCCQML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate, a thiazole derivative, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex thiazole structure with multiple functional groups that contribute to its biological activity. The synthesis typically involves the reaction of ethyl thiazole-4-carboxylate with 4-chlorophenyl isocyanate under reflux conditions in solvents like dichloromethane. This method allows for the formation of the desired product through purification techniques such as column chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been observed to inhibit various enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. Additionally, it may exhibit antimicrobial and antifungal activities, which are common among thiazole derivatives .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated effective inhibition against pathogens like Staphylococcus aureus and Candida albicans, making them candidates for further development as antimicrobial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been linked to the inhibition of cancer cell proliferation in various studies. For example, related compounds have shown IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), indicating strong cytotoxic effects .

Data Summary

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Not specified | |

| Antifungal | Candida albicans | Not specified | |

| Anticancer (MCF-7) | Breast Cancer | ~17 nM | |

| Anticancer (HT-29) | Colon Cancer | ~9 nM |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazole derivatives similar to this compound against clinical isolates. Results indicated significant inhibition at low concentrations, supporting its potential as a therapeutic agent against resistant strains.

- Anticancer Activity : In a preclinical trial involving various cancer cell lines, derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity highlights its potential for development into a targeted cancer therapy.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Ethyl 2-(2-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate has shown significant antimicrobial properties against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways essential for growth .

- Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle regulators. It has demonstrated effectiveness against multiple cancer cell lines, with IC50 values indicating potent cytotoxicity .

- Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, making it a candidate for therapeutic applications in treating inflammatory diseases .

Agricultural Applications

- Fungicides and Biocides : Due to its chemical stability and reactivity, this compound is utilized in the production of fungicides and biocides. Its efficacy in controlling plant pathogens contributes to its value in agricultural practices .

Synthetic Organic Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex thiazole derivatives with potential biological activities. The presence of both ureido and acetamido functional groups allows for further chemical modifications .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A comparative analysis of thiazole derivatives revealed that this compound induced apoptosis in human cancer cell lines, including breast and colon cancer cells. The study highlighted its ability to modulate key signaling pathways associated with cell survival and proliferation .

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactivity

The compound is synthesized through sequential heterocyclic ring formations and coupling reactions. Key steps include:

-

Thiazole ring formation : Reacting 4-chlorophenylthiourea derivatives with α-halo carbonyl compounds (e.g., ethyl bromoacetate) under basic conditions (e.g., sodium acetate in ethanol) to form the thiazole core .

-

Acetamide coupling : Subsequent reaction of thiazole intermediates with activated acetic acid derivatives (e.g., chloroacetyl chloride) to introduce acetamide linkers .

-

Ureido group incorporation : Condensation of isocyanate intermediates with 4-chloroaniline in anhydrous solvents like dimethylformamide (DMF).

Table 1: Reaction Conditions for Key Synthetic Steps

Hydrolysis Reactions

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:

-

Basic hydrolysis : Treatment with NaOH (2 M) in ethanol/water (1:1) at 60°C for 6 hours converts the ester to a carboxylic acid .

-

Acidic hydrolysis : HCl (6 M) in dioxane at reflux yields the same carboxylic acid but with lower efficiency (∼60% vs. 85% for basic).

Table 2: Hydrolysis Reaction Outcomes

| Condition | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| NaOH, ethanol/water | 2-(2-(2-(3-(4-Chlorophenyl)ureido)... | 6 hours | 85 |

| HCl, dioxane | Same as above | 8 hours | 60 |

Amidation and Esterification

The terminal ester group participates in nucleophilic acyl substitution:

-

Amidation : Reaction with primary amines (e.g., methylamine) in DMF at 50°C forms corresponding amides .

-

Transesterification : Using methanol and catalytic H₂SO₄ replaces the ethyl ester with a methyl ester .

Condensation with Aldehydes

The ureido group reacts with aldehydes to form hydrazone derivatives. For example:

-

Reaction with 3,5-dimethoxybenzaldehyde : In ethanol under reflux, the product forms in 83% yield after 8 hours .

-

Reaction with 2-chlorobenzaldehyde : Similar conditions yield 58.7% product, confirmed by ¹H NMR .

Table 3: Hydrazone Formation with Selected Aldehydes

| Aldehyde | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 3,5-Dimethoxybenzaldehyde | Ethanol | 8 | 83 |

| 2-Chlorobenzaldehyde | Ethanol | 8 | 58.7 |

Halogenation Reactions

Bromination at the thiazole ring’s α-position is achieved using N-bromosuccinimide (NBS) in CCl₄ under UV light, yielding dibromo derivatives .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, confirmed by thermogravimetric analysis (TGA).

-

Photodegradation : Exposure to UV light (254 nm) in solution leads to cleavage of the ureido group within 24 hours.

Mechanistic Insights

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(2-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with thiazole ring formation and subsequent functionalization. For example:

- Step 1: Condensation of benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate under reflux in ethanol to form thiazole intermediates (e.g., ethyl (2-phenyl-1,3-thiazol-4-yl)acetate) .

- Step 2: Ureido group introduction via reaction of intermediates with 4-chlorophenyl isocyanate or carbodiimide coupling agents.

- Step 3: Acetamido-thiazole linkage through amidation reactions, often using coupling reagents like EDC/HOBt .

Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via ether extraction or column chromatography .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches for ureido groups at ~3300 cm⁻¹) .

- NMR (¹H/¹³C): Assigns protons and carbons (e.g., thiazole ring protons at δ 7.0–8.5 ppm; ethyl ester CH₃ at δ 1.2–1.4 ppm) .

- Mass Spectrometry: Confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated molecular formulas) .

- Elemental Analysis: Validates purity (e.g., C, H, N, S within 0.4% of theoretical values) .

Basic: What biological activities have been studied for this compound?

Methodological Answer:

- Antimicrobial Activity: Tested via agar diffusion or microdilution assays against bacterial/fungal strains (e.g., Candida albicans) .

- Anticancer Potential: Screened using MTT assays on cancer cell lines to assess IC₅₀ values .

- Mechanistic Studies: Molecular docking against target enzymes (e.g., fungal lanosterol demethylase) to predict binding affinity .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Control Variables: Standardize assay conditions (e.g., pH, temperature, cell passage number) .

- Structural Validation: Confirm compound purity and stability via HPLC and stability studies under assay conditions .

- Meta-Analysis: Compare substituent effects using SAR tables (e.g., halogen substitution impacts on activity) .

Example: A chloro-substituted analog may show higher antifungal activity than fluoro derivatives due to enhanced lipophilicity .

Advanced: What strategies optimize reaction yields in multi-step synthesis?

Methodological Answer:

- Catalyst Screening: Test palladium or copper catalysts for coupling steps to reduce side reactions .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for amidation to improve solubility .

- DoE (Design of Experiments): Apply factorial designs to optimize temperature, stoichiometry, and reaction time .

Case Study: Refluxing in ethanol for 1 hour achieved 80% yield for thiazole intermediates, while extended times led to decomposition .

Advanced: How to design SAR studies for thiazole-ureido derivatives?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogen (Cl, F), alkyl (CH₃), or electron-withdrawing groups (NO₂) on the phenyl ring .

- Bioactivity Profiling: Compare IC₅₀ values against a panel of microbial/cancer targets.

- Computational Modeling: Perform docking with targets (e.g., EGFR kinase) to correlate substituent effects with binding energy .

Table: Example SAR Findings

| Substituent | Activity (IC₅₀, μM) | Target |

|---|---|---|

| 4-Cl | 2.5 | C. albicans |

| 4-F | 5.8 | C. albicans |

| 4-NO₂ | 12.4 | HeLa Cells |

Advanced: How to address solubility challenges in biological assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

- Prodrug Design: Synthesize phosphate or glycoside derivatives to enhance aqueous solubility .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Advanced: What analytical methods ensure purity in multi-step synthesis?

Methodological Answer:

- HPLC-DAD/MS: Detect impurities at trace levels (<0.1%) using reverse-phase C18 columns .

- Recrystallization: Purify final products using ethanol/water mixtures to remove unreacted intermediates .

- Elemental Analysis: Validate stoichiometric ratios (e.g., C:H:N:S) to confirm absence of hydrate/solvate forms .

Advanced: How to validate computational docking predictions experimentally?

Methodological Answer:

- Site-Directed Mutagenesis: Modify predicted binding residues in the target enzyme and measure activity shifts .

- SPR (Surface Plasmon Resonance): Quantify binding kinetics (Kd, Kon/Koff) between the compound and purified protein .

- X-Ray Crystallography: Resolve co-crystal structures to confirm docking-predicted binding modes .

Advanced: How to troubleshoot low yields in the final amidation step?

Methodological Answer:

- Coupling Reagent Optimization: Replace EDC with DCC or use HATU for sterically hindered amines .

- Activation Monitoring: Use FTIR to confirm carboxylic acid activation (disappearance of -OH stretch) .

- Byproduct Removal: Employ scavenger resins (e.g., polymer-bound isocyanate) to sequester unreacted reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.